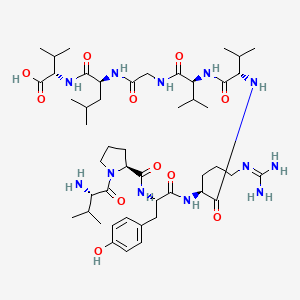
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a synthetic peptide composed of ten amino acids: valine, proline, tyrosine, arginine, valine, valine, glycine, leucine, and valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tyrosine and cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Wissenschaftliche Forschungsanwendungen
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Used in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on its specific function.
Vergleich Mit ähnlichen Verbindungen
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can be compared with other peptides of similar length and composition. Similar compounds might include:
This compound: analogs with slight modifications in amino acid sequence.
Other bioactive peptides: Such as antimicrobial peptides or enzyme inhibitors.
The uniqueness of This compound lies in its specific sequence and the resulting biological activity, which can be distinct from other peptides.
Eigenschaften
CAS-Nummer |
646061-81-6 |
|---|---|
Molekularformel |
C48H80N12O11 |
Molekulargewicht |
1001.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H80N12O11/c1-24(2)21-32(42(65)59-39(28(9)10)47(70)71)54-35(62)23-53-44(67)37(26(5)6)58-45(68)38(27(7)8)57-40(63)31(13-11-19-52-48(50)51)55-41(64)33(22-29-15-17-30(61)18-16-29)56-43(66)34-14-12-20-60(34)46(69)36(49)25(3)4/h15-18,24-28,31-34,36-39,61H,11-14,19-23,49H2,1-10H3,(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,63)(H,58,68)(H,59,65)(H,70,71)(H4,50,51,52)/t31-,32-,33-,34-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
UXNMRBWBGXHTJN-GLXBQCEFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


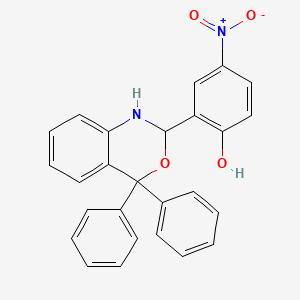

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
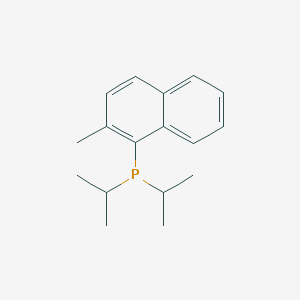
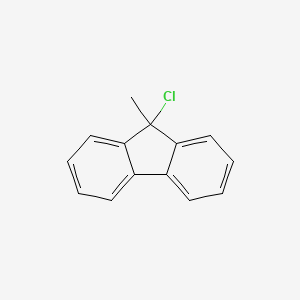
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
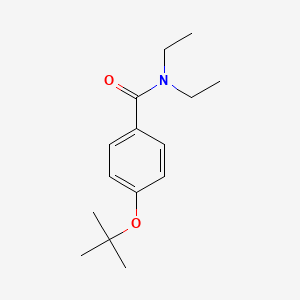

![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
